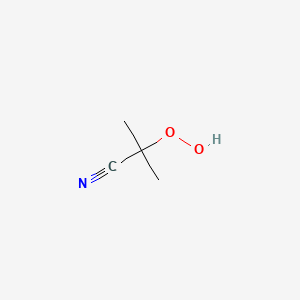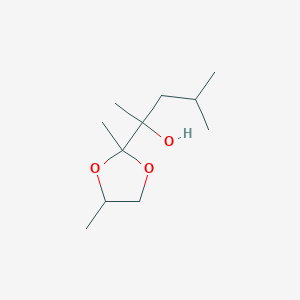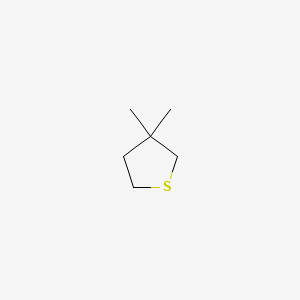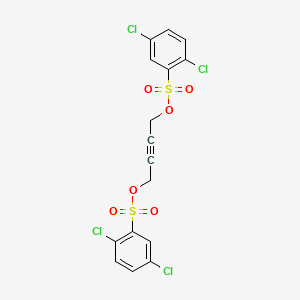
But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) is a chemical compound characterized by its unique structure, which includes a but-2-yne backbone and two 2,5-dichlorobenzenesulfonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) typically involves the reaction of but-2-yne-1,4-diol with 2,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification process often involves recrystallization or column chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Reduction Reactions: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Cycloaddition Reactions: The alkyne group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Reduction Reactions: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.
Cycloaddition Reactions: Diene compounds in the presence of heat or Lewis acids as catalysts.
Major Products Formed
Substitution Reactions: Products include substituted but-2-yne derivatives.
Reduction Reactions: Products include but-2-ene or butane derivatives.
Cycloaddition Reactions: Products include various cyclic compounds depending on the diene used.
Aplicaciones Científicas De Investigación
But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Investigated for its potential use in the modification of biomolecules and drug development.
Industrial Applications: Employed in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) involves its ability to undergo various chemical transformations due to the presence of reactive alkyne and sulfonate groups. These groups can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures. The pathways involved include nucleophilic substitution, reduction, and cycloaddition reactions, which are fundamental to its reactivity and applications.
Comparación Con Compuestos Similares
Similar Compounds
But-2-yne-1,4-diol: A precursor in the synthesis of But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate), known for its use in organic synthesis and material science.
2,5-Dichlorobenzenesulfonyl Chloride: Another precursor, widely used in the synthesis of sulfonate esters and other derivatives.
1,4-Butynediol: Similar in structure but lacks the sulfonate groups, used in the synthesis of various organic compounds.
Uniqueness
But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) is unique due to the combination of its alkyne backbone and sulfonate groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and exploring novel chemical reactions.
Propiedades
Número CAS |
10421-62-2 |
|---|---|
Fórmula molecular |
C16H10Cl4O6S2 |
Peso molecular |
504.2 g/mol |
Nombre IUPAC |
4-(2,5-dichlorophenyl)sulfonyloxybut-2-ynyl 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C16H10Cl4O6S2/c17-11-3-5-13(19)15(9-11)27(21,22)25-7-1-2-8-26-28(23,24)16-10-12(18)4-6-14(16)20/h3-6,9-10H,7-8H2 |
Clave InChI |
BAPXJVOKGJJEQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)S(=O)(=O)OCC#CCOS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



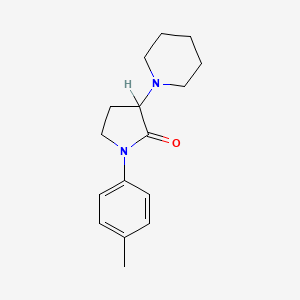
![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
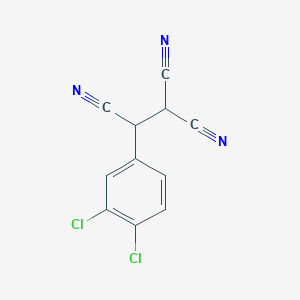
![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)

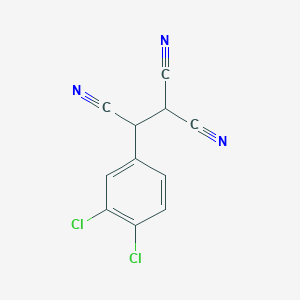
![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)
![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)

